2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidinone derivatives has been explored using various electrophilic building blocks. In one study, N-aryl-2-chloroacetamides served as the starting materials for the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products. The synthesis involved the elimination of aniline or 2-aminobenzothiazole as by-products, yielding the desired compounds in acceptable product yields. The structure of these compounds was confirmed through analytical and spectral studies, including single crystal X-ray data .
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidinone derivatives has been characterized using various spectroscopic techniques. For instance, the serendipitous synthesis of 7-chloro-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one was confirmed by H nuclear magnetic resonance (NMR), UV-Vis, and Fourier transform infrared (FTIR) spectroscopy. Single crystal X-ray diffraction further confirmed the structure, revealing that the compound crystallizes in the P-1 triclinic space group with two conformeric molecules per asymmetric unit. Supramolecular interactions were also analyzed using Hirshfeld surface analysis and 2D fingerprint plots .
Chemical Reactions Analysis
The reactivity of thiazolo[3,2-a]pyrimidinone derivatives has been demonstrated in various chemical reactions. For example, the cyclisation of 2-chloro-N-(2-pyridinyl)nicotinamides to form 5-oxo-5,6-dihydrodipyrido[1,2-a:3',2'-e]pyrimidin-11-ium chlorides was studied, showing that the ease of cyclisation is influenced by both steric and electronic effects of substituents. The cyclisation products were monitored by NMR spectroscopy and characterized by X-ray crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidinone derivatives are closely related to their molecular structure. The synthesis of thiazolo[3,2-a]pyrimidines based on 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones was achieved with good yield, and the structures of these compounds were elucidated using 1H NMR spectroscopy and X-ray crystallography. These studies provide insights into the properties of the compounds, such as their stability, solubility, and potential reactivity .
Scientific Research Applications
Synthesis and Structural Characterization
The compound has been involved in studies focusing on the synthesis of new chemical structures with potential biological activities. For instance, derivatives of nicotinic acid, including those related to the structure of the compound , have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal species. These compounds were prepared from chloropyridine carboxylic acid and amino-benzothiazole, demonstrating the versatility of nicotinamide derivatives in chemical synthesis (Patel & Shaikh, 2010).
Moreover, the structural characterization of nicotinamides and related compounds, like the aquaporin inhibitor 2-nicotinamido-1,3,4-thiadiazole, underscores the importance of defining chemical connectivity to understand biological activity. These characterizations often involve advanced techniques such as X-ray crystallography and NMR spectroscopy (Burnett, Johnston, & Green, 2015).
Biological Activity and Applications
Nicotinamide derivatives, including the compound of interest, have been explored for their potential in treating various diseases. Their applications range from antimicrobial agents to inhibitors of biological processes crucial for disease progression. For example, novel thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown promise in inhibiting the growth of cancer cell lines, demonstrating the potential therapeutic applications of nicotinamide derivatives in oncology (Becan et al., 2022).
Furthermore, the synthesis and evaluation of new thiazolopyrimidinones under microwave irradiation have resulted in potentially bioactive compounds, highlighting the ongoing interest in developing new therapeutic agents based on the structural framework of nicotinamide derivatives (Djekou et al., 2006).
properties
IUPAC Name |
2-chloro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S/c1-7-9(12(20)18-5-6-21-13(18)16-7)17-11(19)8-3-2-4-15-10(8)14/h2-6H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRDEAVWRAQLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.